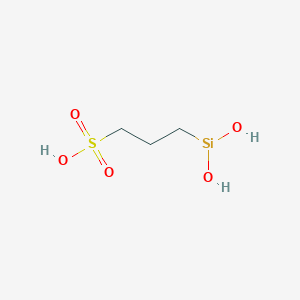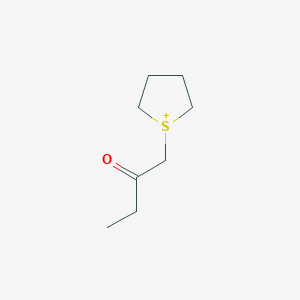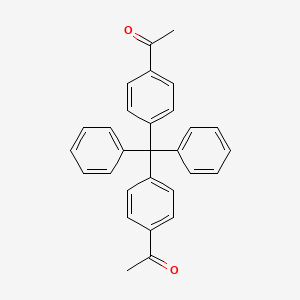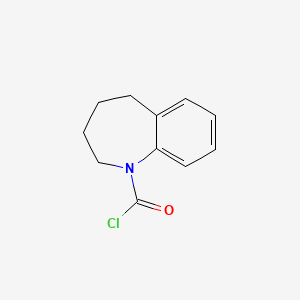![molecular formula C12H10O6 B12577816 [1,1'-Biphenyl]-2,3,3',4,4',5'-hexol CAS No. 301823-87-0](/img/structure/B12577816.png)
[1,1'-Biphenyl]-2,3,3',4,4',5'-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is a complex organic compound characterized by the presence of multiple hydroxyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl core .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the ecological impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding biphenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, which can be further utilized in different chemical syntheses and applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying the interactions of polyphenolic compounds with biological systems .
Medicine
In medicine, [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry
Industrially, the compound is used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): Compounds with chlorine atoms attached to the biphenyl core, known for their environmental persistence and toxicity.
Phenylbenzene: Another biphenyl derivative with different substituents on the phenyl rings.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-2,3,3’,4,4’,5’-hexol lies in its multiple hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
301823-87-0 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
4-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O6/c13-7-2-1-6(10(16)12(7)18)5-3-8(14)11(17)9(15)4-5/h1-4,13-18H |
Clave InChI |
FEFLVGLIEFFBTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C2=CC(=C(C(=C2)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Acridinediamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12577740.png)

![5-[(4-Fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylic acid](/img/structure/B12577749.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-](/img/structure/B12577766.png)
![3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol](/img/structure/B12577774.png)

![N-Allyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577781.png)
![3,3'-[Dodecane-1,12-diylbis(oxy)]di(propane-1,2-diol)](/img/structure/B12577783.png)

![2-[1-(Benzyloxy)ethyl]-3-ethenyloxirane](/img/structure/B12577818.png)
![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

